Fenoldopam

Description

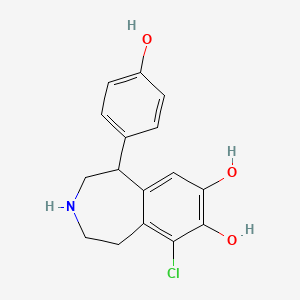

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVURRHSHRRELCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67227-57-0 (mesylate), 67287-54-1 (hydrobromide) |

Source

|

| Record name | Fenoldopam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0043896 |

Source

|

| Record name | Fenoldopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Fenoldopam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.72e-01 g/L |

Source

|

| Record name | Fenoldopam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenoldopam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67227-56-9, 67227-57-0 |

Source

|

| Record name | Fenoldopam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67227-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoldopam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoldopam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenoldopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENOLDOPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INU8H2KAWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fenoldopam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Fenoldopam's Mechanism of Action on D1 Receptors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the molecular mechanism of action of fenoldopam, a selective dopamine D1 receptor partial agonist. It details the ligand-receptor binding characteristics, the canonical G-protein coupled signaling pathway, and emerging concepts such as biased agonism. Quantitative pharmacological data are summarized, and detailed protocols for key experimental assays are provided to facilitate reproducibility and further investigation.

Introduction

This compound is a synthetic benzazepine derivative recognized for its rapid-acting vasodilatory effects, which led to its use in the short-term management of severe hypertension.[1][2] Its therapeutic action is rooted in its selective partial agonism at the dopamine D1 receptor.[1] Unlike dopamine, which acts on a variety of adrenergic and dopaminergic receptors, this compound's selectivity for the D1 receptor minimizes adrenergic side effects.[1][3] The R-isomer of the racemic this compound mixture is responsible for its biological activity, exhibiting a significantly higher affinity for the D1 receptor than the S-isomer. This guide delineates the molecular interactions and signaling cascades initiated by this compound upon binding to the D1 receptor.

Molecular Mechanism of Action

The D1 receptor is a G-protein coupled receptor (GPCR) that canonically couples to the Gαs subunit. This compound's agonism at this receptor initiates a well-defined signaling cascade, leading to its primary physiological effects.

Ligand-Receptor Binding

Recent cryo-electron microscopy (cryo-EM) studies have revealed intricate details about this compound's binding to the D1 receptor. Notably, research suggests that two this compound molecules can simultaneously occupy the receptor: one in the traditional orthosteric binding pocket (OBP) and a second in an extended binding pocket (EBP). This dual occupancy is proposed to stabilize a receptor conformation that is crucial for engaging downstream signaling partners, particularly for influencing β-arrestin recruitment. The binding of this compound is stereoselective, with the R-enantiomer having approximately 250-fold higher affinity for D1-like receptors than the S-enantiomer.

Gαs-Mediated Signaling Pathway

The primary mechanism of action for this compound involves the activation of the canonical Gαs signaling pathway.

-

Receptor Activation: this compound binds to and stabilizes an active conformation of the D1 receptor.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase (AC).

-

cAMP Production: Activated AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Downstream Effectors: The rise in intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, which in vascular smooth muscle cells, results in smooth muscle relaxation and vasodilation. This effect is particularly pronounced in the renal, mesenteric, and coronary arteries.

Biased Agonism and β-Arrestin Pathway

Beyond the canonical Gs pathway, evidence suggests that D1 receptor signaling can be more complex, involving functional selectivity or "biased agonism". This phenomenon describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin).

β-arrestins were initially known for their role in GPCR desensitization and internalization. However, they are now recognized as independent signal transducers. The binding of two this compound molecules to the D1 receptor (in the OBP and EBP) appears to stabilize a conformation important for efficient β-arrestin coupling. A mutation in the EBP (K81V) was shown to almost completely abolish this compound-induced β-arrestin recruitment while only moderately reducing its potency in Gs activation, demonstrating the structural basis for this biased signaling. The recruitment of β-arrestin by the D1 receptor has been linked to distinct physiological outcomes, such as locomotor activity.

Quantitative Pharmacological Data

The interaction of this compound with the D1 receptor has been quantified through various in vitro assays. The following tables summarize key binding and functional parameters reported in the literature.

| Binding Affinity Data for this compound | |||

| Parameter | Value | Assay/Tissue | Reference |

| KD ([3H]-fenoldopam) | 2.3 ± 0.1 nM | Saturation Binding / Rat Striatum | |

| Bmax ([3H]-fenoldopam) | 590 ± 40 fmoles/mg protein | Saturation Binding / Rat Striatum | |

| Affinity (R-isomer vs S-isomer) | ~250-fold higher for R-isomer | Competitive Binding |

| Functional Potency & Efficacy Data for this compound | |||

| Parameter | Value | Assay/Tissue | Reference |

| EC50 (racemic) | 57 nM | Adenylyl Cyclase Activation / Rat Striatum | |

| EC50 (R-enantiomer) | 37 nM | Adenylyl Cyclase Activation / Rat Striatum | |

| EC50 (S-enantiomer) | 1.5 µM | Adenylyl Cyclase Activation / Rat Striatum | |

| cAMP Accumulation | 73 ± 2% increase | cAMP Assay / Human Renal Proximal Tubule Cells |

Experimental Protocols

The characterization of this compound's activity relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Protocol: Radioligand Binding Assay (Competitive)

This assay determines the affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the D1 receptor.

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., rat striatum) or cells expressing D1 receptors in a cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an assay buffer.

-

Assay Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a D1-selective radioligand (e.g., [3H]-fenoldopam or an antagonist like [3H]-SCH23390), and a range of concentrations of unlabeled this compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-radioactive D1 antagonist).

-

Separation: After incubation to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 (concentration of this compound that inhibits 50% of specific binding) is determined from this curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Protocol: cAMP Functional Assay

This assay measures the ability of this compound to stimulate the production of the second messenger cAMP, providing a functional measure of D1 receptor activation.

Methodology:

-

Cell Culture: Culture cells stably or transiently expressing the human D1 receptor (e.g., HEK293 cells) in appropriate media.

-

Agonist Stimulation: Plate the cells and allow them to adhere. Replace the media with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. Add varying concentrations of this compound and incubate for a specified time (e.g., 10-30 minutes).

-

Cell Lysis and Detection: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration using a detection kit. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer (FRET).

-

Luminescent Biosensors (e.g., GloSensor): Genetically encoded biosensors that produce light in direct proportion to cAMP concentration, allowing for real-time measurements in living cells.

-

-

Data Analysis: Plot the measured signal (e.g., fluorescence or luminescence) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal efficacy).

Protocol: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated D1 receptor, providing insight into desensitization pathways and biased agonism.

Methodology:

-

Assay System: Utilize a cell line engineered to report on the interaction between the D1 receptor and β-arrestin. Common platforms include:

-

Bioluminescence Resonance Energy Transfer (BRET): The D1 receptor is fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin is fused to a BRET acceptor (e.g., YFP). Agonist-induced proximity results in energy transfer, which can be measured.

-

Enzyme Complementation (e.g., Tango, PathHunter): The D1 receptor is linked to a transcription factor, and β-arrestin is linked to a protease. Recruitment cleaves the transcription factor, which translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

-

-

Cell Plating and Stimulation: Plate the assay cells and treat them with a range of this compound concentrations.

-

Incubation: Incubate for a period appropriate for the specific assay system (minutes for BRET, hours for enzyme complementation assays).

-

Signal Detection: Measure the output signal (e.g., ratio of acceptor/donor emission for BRET, or luminescence from the reporter gene product).

-

Data Analysis: Plot the signal against the logarithm of the this compound concentration to generate a dose-response curve and determine EC50 and Emax values for β-arrestin recruitment.

Conclusion

This compound exerts its therapeutic effects through selective partial agonism at the dopamine D1 receptor. Its core mechanism involves the activation of the Gαs-adenylyl cyclase-cAMP signaling cascade, leading to vasodilation, particularly in the renal vasculature. Advanced structural and pharmacological studies have refined this model, revealing a complex interaction involving multiple ligand binding sites that can promote biased signaling toward or away from the β-arrestin pathway. A thorough understanding of these molecular mechanisms, supported by quantitative binding and functional data, is critical for the rational design of future D1 receptor-targeted therapeutics.

References

A Deep Dive into the Stereochemistry and Pharmacological Activity of Fenoldopam Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoldopam is a rapid-acting vasodilator used for the in-hospital management of severe hypertension. It functions as a selective agonist for the dopamine D1-like receptor, leading to peripheral vasodilation, particularly in the renal arteries, which increases renal blood flow.[1][2][3][4][5] this compound is administered as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. However, the therapeutic effects of the drug are almost exclusively attributed to the (R)-enantiomer, which exhibits a significantly higher affinity and potency at the D1 receptor compared to its (S)-counterpart. This technical guide provides a comprehensive overview of the molecular structure, pharmacological activity, and experimental evaluation of this compound's enantiomers, aimed at providing researchers and drug development professionals with a detailed understanding of their distinct properties.

Molecular Structure and Stereochemistry

This compound, chemically known as 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol, possesses a single chiral center at the carbon atom C1 of the benzazepine ring. This chirality gives rise to two enantiomers: (R)-fenoldopam and (S)-fenoldopam. The three-dimensional arrangement of the substituents around this chiral center is the sole structural difference between the two enantiomers, yet it profoundly impacts their interaction with biological targets.

Differential Pharmacological Activity

The pharmacological activity of this compound is primarily mediated by its agonism at D1-like dopamine receptors, which are G-protein coupled receptors that stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately results in smooth muscle relaxation and vasodilation.

The (R)-enantiomer of this compound is the eutomer, or the pharmacologically active enantiomer. It possesses an affinity for D1-like receptors that is approximately 250-fold higher than that of the (S)-enantiomer, the distomer. Consequently, the vasodilatory and antihypertensive effects of racemic this compound are almost entirely due to the action of (R)-fenoldopam. The (S)-enantiomer is considered essentially inactive at the D1 receptor.

In addition to its primary activity at D1 receptors, this compound also exhibits a moderate affinity for α2-adrenoceptors, where it acts as an antagonist. This antagonistic activity is weaker than its D1 agonist activity and its clinical significance is less defined.

Quantitative Comparison of Enantiomer Activity

To provide a clear comparison of the pharmacological properties of this compound and its enantiomers, the following tables summarize the available quantitative data from in vitro studies.

| Compound | Receptor | Parameter | Value (nM) | Reference |

| (±)-Fenoldopam | D1-like | EC50 | 57 | |

| (±)-Fenoldopam | α2-adrenoceptor | Ki | 15 - 25 | |

| (R)-Fenoldopam | D1-like | - | ~250x > (S) | |

| (S)-Fenoldopam | D1-like | - | Inactive | |

| Racemic this compound | D1 | KD | 2.3 ± 0.1 |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound enantiomers.

Radioligand Binding Assay for D1 Receptor Affinity

This assay is used to determine the binding affinity (Ki) of the this compound enantiomers for the dopamine D1 receptor.

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay Conditions: The binding assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a D1-selective radioligand (e.g., [3H]-SCH23390), and varying concentrations of the unlabeled competitor (i.e., (R)-fenoldopam, (S)-fenoldopam, or racemic this compound).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Adenylyl Cyclase Activation

This assay measures the functional potency (EC50) of the this compound enantiomers by quantifying their ability to stimulate the production of cyclic AMP (cAMP) via the D1 receptor.

D1 Receptor Signaling Pathway

Caption: D1 receptor-mediated adenylyl cyclase signaling cascade.

Detailed Methodology:

-

Cell Culture: Whole cells expressing the D1 receptor are used (e.g., HEK293 or CHO cells).

-

Assay Conditions: Cells are incubated with various concentrations of the this compound enantiomers in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: The reaction is initiated and allowed to proceed for a specific time at 37°C.

-

Quantification of cAMP: The reaction is stopped, and the amount of cAMP produced is quantified using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The concentration-response data are fitted to a sigmoidal curve using non-linear regression to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Chiral Separation of this compound Enantiomers by HPLC

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for separating the (R)- and (S)-enantiomers of this compound.

Workflow for Chiral HPLC Separation

Caption: General workflow for chiral HPLC separation.

Detailed Methodology (Illustrative Example):

-

Column: A chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD), is typically used.

-

Mobile Phase: A mixture of solvents is used to carry the sample through the column. For this compound, a normal-phase mobile phase consisting of a mixture of n-hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an amine modifier like diethylamine, is a common choice. The exact ratio of the solvents is optimized to achieve the best separation.

-

Flow Rate: A constant flow rate is maintained to ensure reproducible separation.

-

Detection: A UV detector is used to monitor the elution of the enantiomers from the column, typically at a wavelength where this compound absorbs strongly.

-

Analysis: The resulting chromatogram will show two separate peaks corresponding to the (R)- and (S)-enantiomers, allowing for their identification and quantification based on their retention times and peak areas.

Asymmetric Synthesis of (R)-Fenoldopam

While the resolution of a racemic mixture is a common approach to obtain pure enantiomers, asymmetric synthesis offers a more direct route to a single enantiomer. Various strategies for asymmetric synthesis exist, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral precursor. A specific, detailed protocol for the industrial-scale asymmetric synthesis of (R)-fenoldopam is often proprietary. However, a general conceptual approach is outlined below.

Conceptual Asymmetric Synthesis Logic

Caption: Logic flow for a conceptual asymmetric synthesis.

Conclusion

The pharmacological activity of this compound is a clear example of stereoselectivity in drug action. The (R)-enantiomer is a potent and selective D1 receptor agonist responsible for the drug's therapeutic effects, while the (S)-enantiomer is largely inactive. This significant difference in activity underscores the importance of understanding the stereochemistry of chiral drugs in research and development. The experimental protocols outlined in this guide provide a framework for the in-vitro characterization of this compound enantiomers and similar chiral compounds, enabling a more precise understanding of their structure-activity relationships. Further research to delineate the precise binding affinities and functional potencies of the individual enantiomers would provide a more complete picture of their pharmacological profiles.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C16H16ClNO3 | CID 3341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound: a review of its pharmacodynamic and pharmacokinetic properties and intravenous clinical potential in the management of hypertensive urgencies and emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Fenoldopam: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Introduction

Fenoldopam is a rapid-acting intravenous vasodilator primarily used for the in-hospital management of severe hypertension and hypertensive crises.[1][2] Its unique pharmacological profile, characterized by selective agonism at peripheral dopamine D1-like receptors, distinguishes it from other antihypertensive agents. This selectivity allows for targeted vasodilation, particularly in the renal vasculature, leading to increased renal blood flow, diuresis, and natriuresis, alongside a reduction in systemic blood pressure.[1][3] This document provides a comprehensive technical overview of the discovery, development, and core scientific principles of this compound for researchers, scientists, and drug development professionals.

Discovery and Development History

The journey of this compound began in the laboratories of Smith Kline & French in the early 1980s with the synthesis of a series of benzazepine derivatives. The lead compound, initially identified as SK&F 82526, was synthesized by a team led by chemist Joseph Weinstock.[4] this compound is a racemic mixture, with the (R)-isomer being responsible for its biological activity. After extensive preclinical and clinical evaluation, this compound, under the brand name Corlopam, received approval from the U.S. Food and Drug Administration (FDA) in September 1997 for the short-term management of severe hypertension.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. A key step is the alkylation of a primary amine. The synthesis route described in U.S. patents involves the reaction of a styrene oxide with a 3,4-dialkoxy-2-halophenethylamine to form a key intermediate. An alternative and higher-yield synthesis involves the alkylation of 2-chlorohomoveratrylamine, which is available as a salt and can be liberated before the reaction. The process includes steps of reduction and purification to yield the final this compound molecule.

Mechanism of Action

This compound exerts its therapeutic effects through selective partial agonism of the dopamine D1-like receptors (D1 and D5). These G-protein coupled receptors are predominantly located on smooth muscle cells of peripheral arteries, including the renal, mesenteric, coronary, and cerebral arteries.

Signaling Pathway

Activation of the D1 receptor by this compound initiates a cascade of intracellular events. The D1 receptor is coupled to the Gαs protein, which, upon activation, stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates and inactivates myosin light-chain kinase (MLCK), preventing the phosphorylation of myosin. This disruption of the actin-myosin cross-bridge formation results in the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in peripheral vascular resistance.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Selective peripheral dopamine-1 receptor stimulation with this compound in human essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of a novel dopaminergic agonist radioligand [3H]-fenoldopam (SKF 82526) to D-1 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenoldopam's Selective Affinity for Dopamine Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoldopam is a benzazepine derivative recognized for its rapid-acting vasodilatory effects, which has been utilized in the management of severe hypertension.[1][2][3] Its mechanism of action is primarily attributed to its activity as a selective partial agonist at peripheral dopamine D1-like receptors.[4][5] This selectivity is crucial to its pharmacological profile, leading to arterial vasodilation, particularly in renal, mesenteric, and coronary arteries, thereby increasing renal blood flow and promoting natriuresis. Unlike dopamine, this compound exhibits minimal clinically significant activity at D2-like dopamine receptors or alpha- and beta-adrenergic receptors, which contributes to a distinct side-effect profile. This technical guide provides an in-depth overview of this compound's binding affinity for dopamine receptor subtypes, complete with quantitative data, detailed experimental methodologies, and visualizations of key pathways and processes.

Data Presentation: Binding Affinity of this compound

The following table summarizes the quantitative data on this compound's binding affinity for various dopamine and adrenergic receptor subtypes. The data is presented as Ki (inhibition constant) and EC50 (half-maximal effective concentration) values, which are critical metrics in pharmacology for quantifying a ligand's affinity and functional potency, respectively.

| Receptor Subtype | Ligand | Assay Type | Species | Tissue/Cell Line | Ki (nM) | EC50 (nM) | Reference |

| Dopamine D1 | This compound | Radioligand Binding | Human | - | 17 | - | DrugBank |

| Dopamine D5 (D1B) | This compound | Radioligand Binding | Human | - | 15 | - | DrugBank |

| Dopamine D1-like | This compound | Functional Assay (cAMP accumulation) | Porcine | LLC-PK1 Cells | - | 55.5 (partial agonist) | |

| Dopamine D2 | This compound | - | - | - | No significant affinity | - | |

| Dopamine D3 | This compound | - | - | - | No significant affinity | - | - |

| Dopamine D4 | This compound | - | - | - | No significant affinity | - | - |

| α2-Adrenergic | This compound | Radioligand Binding | - | - | 15 - 25 | - | - |

Experimental Protocols: Radioligand Binding Assay

The determination of a ligand's binding affinity for a specific receptor is commonly achieved through radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay, a standard procedure used to determine the Ki of an unlabeled compound (like this compound) against a radiolabeled ligand with known affinity for the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for a specific dopamine receptor subtype.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human dopamine receptor subtype of interest (e.g., D1, D2) or homogenized tissue known to be rich in the target receptor (e.g., rat striatum for D1 receptors).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-SCH23390 for D1 receptors, [3H]-Spiperone for D2 receptors).

-

Test Compound: this compound in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor (e.g., unlabeled SCH23390 or haloperidol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Filters: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Scintillation Counter and Fluid: For quantifying radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor and harvest them.

-

Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding: Receptor membranes + radioligand + a high concentration of the non-specific binding control.

-

Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.

-

-

-

Incubation:

-

Add the receptor membranes, followed by the test compound (this compound) or buffer, and finally the radioligand to the appropriate wells.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathway of the Dopamine D1 Receptor

Caption: Dopamine D1 receptor signaling cascade initiated by this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of this compound's Receptor Selectivity

Caption: this compound's binding affinity profile for various receptors.

References

- 1. Selective peripheral dopamine-1 receptor stimulation with this compound in human essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies with this compound, a dopamine receptor DA1 agonist, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound is a partial agonist at dopamine-1 (DA1) receptors in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Investigation of Fenoldopam in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoldopam is a selective dopamine D1 receptor agonist known for its vasodilatory and natriuretic effects.[1][2] This technical guide provides an in-depth overview of the core methodologies and signaling pathways involved in the early-stage investigation of this compound in cell culture models. The information presented is intended to equip researchers with the necessary knowledge to design and execute robust in vitro studies to explore the cellular and molecular mechanisms of this compound. While this compound's clinical applications in managing severe hypertension are well-documented, its effects at the cellular level, particularly in controlled in vitro environments, are crucial for understanding its full therapeutic potential and identifying novel applications.[1][2]

Core Mechanism of Action and Signaling Pathways

This compound primarily exerts its effects by binding to and activating the dopamine D1 receptor, a Gs protein-coupled receptor (GPCR).[1] This activation initiates a downstream signaling cascade mediated by cyclic adenosine monophosphate (cAMP).

Dopamine D1 Receptor-cAMP Signaling Pathway

The canonical signaling pathway activated by this compound involves the following key steps:

-

Receptor Binding: this compound binds to the extracellular domain of the dopamine D1 receptor on the cell surface.

-

G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. This frees the catalytic subunits to phosphorylate downstream target proteins.

-

Phosphorylation of Target Proteins: Activated PKA phosphorylates a variety of substrate proteins on serine and threonine residues, leading to changes in their activity and ultimately mediating the cellular response to this compound.

This compound's primary signaling cascade.

Quantitative Data from In Vitro Studies

| Cell Type | Parameter | Value | Reference |

| Renal Cell Carcinoma (ACHN) | IC50 (LSD1 Inhibition) | 0.8974 µM | |

| Rat Cortical Collecting Duct (CCD) | Concentration for Max Na+/K+-ATPase Inhibition | 10 µM | |

| Mesenchymal Stem Cells | Effective Concentration for Pro-survival Effects | 3 µg/mL |

Key In Vitro Experiments and Protocols

Cell Culture Models

The choice of cell culture model is critical for studying the specific effects of this compound.

-

Vascular Smooth Muscle Cells (VSMCs): Primary human aortic smooth muscle cells (HASMCs) or rat aortic smooth muscle cells are relevant for studying the vasodilatory effects of this compound. These cells can be cultured to maintain their contractile phenotype, which is essential for vasodilation assays.

-

Renal Proximal Tubule Epithelial Cells (RPTECs): Primary cultures of human or animal-derived RPTECs are ideal for investigating the natriuretic and renal hemodynamic effects of this compound. These cells can form polarized monolayers, mimicking the in vivo structure of the kidney tubule.

-

Recombinant Cell Lines (HEK293, CHO): Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for heterologous expression of the dopamine D1 receptor. These models are excellent for studying the direct effects of this compound on D1 receptor signaling in a controlled environment, free from the complexities of endogenous receptor expression in primary cells.

Measurement of Intracellular cAMP Accumulation

A fundamental experiment to confirm the mechanism of action of this compound is to measure the dose-dependent increase in intracellular cAMP levels.

Experimental Workflow:

General workflow for measuring cAMP.

Detailed Protocol (ELISA-based):

-

Cell Seeding: Seed HEK293 cells stably expressing the human dopamine D1 receptor in a 96-well plate at a density of 5 x 10^4 cells/well and culture overnight.

-

Cell Starvation: The following day, replace the culture medium with serum-free medium and incubate for 2-4 hours to reduce basal cAMP levels.

-

PDE Inhibition: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 100 µM 3-isobutyl-1-methylxanthine (IBMX), for 30 minutes to prevent the degradation of cAMP.

-

This compound Treatment: Add this compound at various concentrations (e.g., ranging from 1 nM to 10 µM) to the wells and incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with a commercial cAMP ELISA kit.

-

cAMP Measurement: Perform the cAMP competitive ELISA according to the manufacturer's instructions. This typically involves the incubation of the cell lysate with a fixed amount of HRP-conjugated cAMP and an anti-cAMP antibody coated on the plate.

-

Data Analysis: Measure the absorbance at the appropriate wavelength. The concentration of cAMP in the samples is inversely proportional to the signal. Calculate the concentration of cAMP for each this compound dose and plot a dose-response curve to determine the EC50 value.

Western Blot Analysis of PKA Substrate Phosphorylation

To investigate the downstream effects of PKA activation, Western blotting can be used to detect the phosphorylation of specific PKA substrates, such as cAMP Response Element-Binding Protein (CREB).

Experimental Workflow:

General workflow for Western blot analysis.

Detailed Protocol (CREB Phosphorylation):

-

Cell Treatment: Culture human aortic smooth muscle cells (HASMCs) to near confluence. Treat the cells with 10 µM this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total CREB to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of CREB phosphorylation as the ratio of phospho-CREB to total CREB.

Measurement of Na+/K+-ATPase Activity

This compound has been shown to inhibit the Na+/K+-ATPase pump in renal tubular cells, contributing to its natriuretic effect. This can be assessed in vitro using a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from ATP.

Experimental Workflow:

General workflow for Na+/K+-ATPase assay.

Detailed Protocol:

-

Sample Preparation: Culture primary renal proximal tubule epithelial cells (RPTECs) and prepare cell homogenates or isolated membrane fractions.

-

Reaction Setup: Prepare reaction mixtures containing a buffer (e.g., Tris-HCl), MgCl2, NaCl, and KCl. For each sample, prepare a parallel reaction containing ouabain (a specific Na+/K+-ATPase inhibitor) to determine the ouabain-insensitive ATPase activity.

-

This compound Incubation: Add varying concentrations of this compound to the reaction mixtures (without ouabain) and pre-incubate for 10-15 minutes at 37°C.

-

Enzymatic Reaction: Initiate the reaction by adding ATP to a final concentration of 1-5 mM. Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Phosphate Measurement: Stop the reaction by adding a solution that also allows for the colorimetric detection of inorganic phosphate (e.g., a solution containing malachite green and ammonium molybdate). Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Data Analysis:

-

Calculate the amount of Pi released in each sample.

-

The Na+/K+-ATPase activity is the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

-

Calculate the percentage of inhibition of Na+/K+-ATPase activity by this compound at each concentration and determine the IC50 value.

-

Conclusion

This technical guide provides a foundational framework for the in vitro investigation of this compound. The described experimental protocols and signaling pathway diagrams offer a starting point for researchers to delve into the cellular and molecular mechanisms of this D1 receptor agonist. While the core signaling pathway through cAMP and PKA is well-established, further research is needed to fully elucidate the downstream targets and the extent of this compound's effects on gene expression and other cellular processes in various cell types. The methodologies outlined here can be adapted and expanded to address more specific research questions, ultimately contributing to a more comprehensive understanding of this compound's pharmacology.

References

Fenoldopam's Effect on Intracellular Cyclic AMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of fenoldopam, a selective dopamine D1 receptor agonist, with a core focus on its effect on intracellular cyclic adenosine monophosphate (cAMP) levels. This document provides a detailed overview of the signaling pathways, quantitative data on this compound's activity, and comprehensive experimental protocols relevant to the study of this compound.

Introduction

This compound is a benzazepine derivative that acts as a potent and selective agonist for the dopamine D1-like receptors.[1][2] Its primary clinical application is in the short-term management of severe hypertension.[3] The therapeutic effects of this compound are mediated through its ability to induce vasodilation, particularly in the renal, mesenteric, and coronary arteries, leading to a reduction in systemic vascular resistance.[1][2] This vasodilatory effect is a direct consequence of the drug's impact on intracellular signaling cascades, centrally involving the elevation of cyclic AMP (cAMP).

Mechanism of Action: The D1 Receptor-cAMP Signaling Pathway

This compound exerts its pharmacological effects by binding to and activating dopamine D1-like receptors, which are G-protein coupled receptors (GPCRs). The activation of the D1 receptor initiates a signal transduction cascade that leads to an increase in intracellular cAMP levels.

The key steps in this pathway are:

-

Receptor Binding: this compound binds to the D1 receptor, causing a conformational change in the receptor protein.

-

G-Protein Activation: This conformational change facilitates the coupling of the receptor to a stimulatory G-protein (Gs). Upon binding, the Gs protein releases its bound guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP), leading to the dissociation of its α-subunit (Gαs) from the βγ-subunits.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex then binds to and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.

-

Downstream Effects: The accumulation of intracellular cAMP leads to the activation of various downstream effectors, most notably Protein Kinase A (PKA). PKA, in turn, phosphorylates numerous cellular proteins, leading to the ultimate physiological response. In vascular smooth muscle cells, this cascade results in the phosphorylation and inactivation of myosin light chain kinase (MLCK), preventing the interaction of actin and myosin and causing muscle relaxation and vasodilation. In renal tubular cells, PKA-mediated phosphorylation can modulate the activity of ion transporters, contributing to this compound's natriuretic and diuretic effects.

Caption: this compound-D1 Receptor Signaling Pathway.

Quantitative Data on this compound's Activity

The following table summarizes key quantitative data regarding the biological activity of this compound, focusing on its effects on cAMP-mediated signaling.

| Parameter | Value | Cell Type/System | Reference |

| EC50 for Adenylyl Cyclase Activation | 57 nmol/L | Rat Striatum | |

| EC50 for Adenylyl Cyclase Activation (R-enantiomer) | 37 nmol/L | Rat Striatum | |

| Inhibition of Ouabain-Inhibitable Na+ Transport | 65 ± 6% | Human Renal Proximal Tubule Cells |

Note: The inhibition of Na+ transport is a downstream functional consequence of increased intracellular cAMP.

Experimental Protocols

The quantification of intracellular cAMP levels is a critical step in characterizing the activity of D1 receptor agonists like this compound. Below are detailed methodologies for two common types of cAMP assays.

Competitive Binding Immunoassay (ELISA) for cAMP

This protocol describes a typical competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cAMP in cell lysates.

Principle: This assay is based on the competition between unlabeled cAMP in the sample and a fixed amount of enzyme-labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. The amount of enzyme-labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

Materials:

-

cAMP ELISA Kit (containing cAMP standard, anti-cAMP antibody, enzyme-conjugated cAMP, substrate, and wash buffers)

-

Cultured cells (e.g., human renal proximal tubule cells or HEK293 cells)

-

This compound

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Treat the cells with various concentrations of this compound for a specified time at 37°C. Include a vehicle control.

-

-

Cell Lysis:

-

After treatment, aspirate the media and lyse the cells by adding 0.1 M HCl to each well.

-

Incubate for 10 minutes at room temperature to ensure complete lysis.

-

-

cAMP Immunoassay:

-

Prepare a standard curve using the provided cAMP standards.

-

Add the cell lysates and standards to the wells of the antibody-coated microplate.

-

Add the enzyme-conjugated cAMP to all wells.

-

Add the anti-cAMP antibody to all wells.

-

Incubate the plate according to the kit manufacturer's instructions (typically 1-2 hours at room temperature).

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

-

Signal Detection:

-

Add the substrate solution to each well and incubate until color develops.

-

Stop the reaction by adding a stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the known cAMP concentrations.

-

Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.

-

Caption: Generalized ELISA Workflow for cAMP Measurement.

AlphaScreen® cAMP Assay

This protocol outlines a homogeneous (no-wash) assay for the detection of cAMP using AlphaScreen® technology.

Principle: The AlphaScreen® cAMP assay is a competitive immunoassay. In the absence of cellular cAMP, biotinylated cAMP bridges Streptavidin-Donor beads and anti-cAMP antibody-conjugated Acceptor beads, bringing them into close proximity. Excitation of the Donor beads results in the generation of singlet oxygen, which diffuses to the Acceptor beads, leading to light emission. Cellular cAMP produced in response to this compound competes with the biotinylated cAMP for the antibody on the Acceptor beads, causing a decrease in the AlphaScreen® signal.

Materials:

-

AlphaScreen® cAMP Assay Kit (containing Acceptor beads, Streptavidin-Donor beads, biotinylated cAMP, and lysis buffer)

-

Cultured cells

-

This compound

-

White, opaque 384-well microplates

-

A microplate reader capable of reading AlphaScreen® signals (e.g., EnVision®)

Procedure:

-

Cell Culture and Stimulation:

-

Harvest and resuspend cells in stimulation buffer.

-

Add cells to the wells of a 384-well plate.

-

Add this compound at various concentrations and incubate for the desired time at room temperature.

-

-

Lysis and Detection:

-

Prepare a mixture of Acceptor beads and lysis buffer and add it to the wells.

-

Incubate for a short period to allow for cell lysis and binding of cAMP to the antibody.

-

Prepare a mixture of Streptavidin-Donor beads and biotinylated cAMP and add it to the wells.

-

Incubate the plate in the dark according to the manufacturer's protocol (typically 1-3 hours).

-

-

Signal Reading:

-

Read the plate on an AlphaScreen®-capable microplate reader.

-

-

Data Analysis:

-

The signal is inversely proportional to the amount of cAMP produced.

-

Calculate the concentration of cAMP in the samples by comparing the signal to a standard curve generated with known amounts of cAMP.

-

Downstream Effectors and Physiological Consequences

The increase in intracellular cAMP initiated by this compound activates PKA, which in turn phosphorylates a variety of downstream target proteins. The specific substrates for PKA phosphorylation can vary depending on the cell type.

Key PKA-mediated downstream events include:

-

In Vascular Smooth Muscle: PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), leading to vasodilation.

-

In Renal Tubules: PKA can phosphorylate and regulate the activity of various ion transporters, such as the Na+/H+ exchanger and the Na+/K+-ATPase, contributing to the natriuretic and diuretic effects of this compound.

-

Gene Transcription: PKA can translocate to the nucleus and phosphorylate transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.

Caption: Downstream Effects of this compound-Induced cAMP Elevation.

Conclusion

This compound's therapeutic efficacy as a vasodilator is fundamentally linked to its ability to elevate intracellular cAMP levels through the selective activation of dopamine D1 receptors. Understanding the intricacies of this signaling pathway, from receptor-ligand interaction to the activation of downstream effectors, is crucial for the rational design and development of novel therapeutics targeting this system. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of this compound's activity and the investigation of its molecular mechanisms of action. Further research focusing on obtaining detailed concentration-response data in various human cell types will continue to refine our understanding of this important drug.

References

Fenoldopam: A Technical Guide to a Benzazepine Derivative Antihypertensive Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoldopam is a rapid-acting intravenous antihypertensive agent, unique in its class as a selective dopamine D1 receptor partial agonist.[1] Chemically classified as a benzazepine derivative, its primary mechanism of action involves arterial vasodilation, leading to a reduction in systemic blood pressure.[1][2] This is particularly pronounced in the renal vasculature, where it enhances renal blood flow and promotes natriuresis.[2][3] This technical guide provides an in-depth overview of the pharmacology, mechanism of action, pharmacokinetics, and clinical application of this compound, with a focus on the underlying scientific data and experimental methodologies.

Introduction

This compound mesylate, sold under the brand name Corlopam, was approved for the in-hospital, short-term management of severe hypertension. It is a racemic mixture, with the (R)-isomer being the biologically active component, exhibiting a significantly higher affinity for the D1 receptor. Unlike many other vasodilators, this compound's targeted action on D1 receptors spares it from significant activity at D2, alpha, or beta-adrenergic receptors, leading to a distinct pharmacological profile.

Chemical and Physical Properties

This compound is a synthetic benzazepine derivative.

-

IUPAC Name: 6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol

-

Molecular Formula: C₁₆H₁₆ClNO₃

-

Molar Mass: 305.76 g/mol

Pharmacology

Mechanism of Action

This compound's antihypertensive effect is mediated through its agonistic activity at peripheral dopamine D1 receptors. These receptors are G-protein coupled and are predominantly located on vascular smooth muscle cells in arterial beds, including the renal, mesenteric, coronary, and cerebral arteries.

Binding of this compound to the D1 receptor initiates a signaling cascade that results in vasodilation:

-

Activation of Adenylyl Cyclase: The activated D1 receptor stimulates the Gαs subunit of its associated G-protein, which in turn activates the enzyme adenylyl cyclase.

-

Increased Intracellular cAMP: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The elevated levels of intracellular cAMP lead to the activation of Protein Kinase A (PKA).

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).

-

Smooth Muscle Relaxation: With MLCK inhibited, the phosphorylation of myosin light chains is reduced, preventing the formation of cross-bridges with actin filaments and resulting in smooth muscle relaxation and vasodilation.

This cascade leads to a decrease in systemic vascular resistance and, consequently, a reduction in blood pressure.

Signaling Pathway Diagram

Caption: this compound's D1 receptor-mediated signaling cascade.

Quantitative Data

Pharmacodynamics

| Parameter | Value | Species | Notes |

| D1 Receptor Binding Affinity (K D) | 2.3 ± 0.1 nM | Rat (striatum) | Determined by radioligand binding assay using [³H]-fenoldopam. |

| D1 Receptor Agonist Activity (EC₅₀) | 57 nM | In vitro | Selective D1-like dopamine receptor partial agonist. |

| α₂-Adrenoceptor Antagonist Activity (Kᵢ) | 15 - 25 nM | In vitro | |

| (R)-isomer D1 Affinity vs. (S)-isomer | ~250-fold higher | In vitro | The (R)-isomer is responsible for the biological activity. |

Pharmacokinetics (Human Adults)

| Parameter | Value | Notes |

| Onset of Action | < 5 minutes | Rapid onset of hemodynamic effects. |

| Elimination Half-life | ~5-10 minutes | |

| Metabolism | Hepatic conjugation (methylation, glucuronidation, sulfation) | Does not involve cytochrome P-450 enzymes. |

| Excretion | ~90% in urine, ~10% in feces | Primarily as inactive metabolites. |

| Plasma Protein Binding | 85-90% |

Clinical Efficacy: Dose-Response in Hypertensive Emergencies

A multicenter, randomized, double-blind study in patients with hypertensive emergencies demonstrated a dose-dependent reduction in diastolic blood pressure (DBP).

| Infusion Rate (mcg/kg/min) | Mean DBP Reduction at 4 hours |

| 0.01 | Baseline |

| 0.03 | - |

| 0.1 | Significant reduction vs. 0.01 mcg/kg/min |

| 0.3 | Significant reduction vs. 0.01 mcg/kg/min |

Experimental Protocols

Radioligand Binding Assay for D1 Receptor Affinity

This protocol is a generalized representation based on standard methodologies.

Objective: To determine the binding affinity (K D) of this compound for the D1 receptor.

Materials:

-

Rat striatal membrane preparations (source of D1 receptors)

-

[³H]-fenoldopam (radioligand)

-

Unlabeled this compound (for competition assay)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in cold buffer and centrifuge to pellet the membranes containing the receptors. Resuspend the pellet in fresh buffer.

-

Saturation Binding:

-

Incubate a fixed amount of membrane protein with increasing concentrations of [³H]-fenoldopam.

-

For each concentration, run a parallel incubation with an excess of unlabeled this compound to determine non-specific binding.

-

Incubate at a controlled temperature (e.g., 25°C) for a set time to reach equilibrium.

-

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding against the concentration of [³H]-fenoldopam.

-

Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the K D and B max (maximum number of binding sites).

-

Caption: Workflow for a radioligand binding assay.

Clinical Trial Protocol for Antihypertensive Efficacy

This protocol is a summary based on a multicenter, randomized, double-blind clinical trial.

Objective: To evaluate the dose-dependent efficacy and safety of intravenous this compound in patients with hypertensive emergencies.

Patient Population: Adults with a sustained diastolic blood pressure (DBP) ≥ 120 mm Hg and evidence of acute target-organ damage.

Study Design:

-

Randomization: Patients are randomly assigned in a double-blind manner to one of several fixed-dose intravenous this compound infusion groups (e.g., 0.01, 0.03, 0.1, or 0.3 mcg/kg/min).

-

Treatment: A continuous intravenous infusion is administered for a specified duration (e.g., 24 hours).

-

Monitoring:

-

Continuous intra-arterial blood pressure monitoring.

-

Heart rate monitoring.

-

Assessment of renal function (e.g., serum creatinine, urine output).

-

Monitoring for adverse events.

-

-

Primary Endpoint: The primary efficacy measure is the reduction in DBP from baseline at a specific time point (e.g., 4 hours) in the higher-dose groups compared to the lowest-dose group.

-

Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the change in DBP between the different dose groups.

References

The Role of Fenoldopam in Modulating the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenoldopam, a selective dopamine D1 receptor agonist, exerts significant modulatory effects on the renin-angiotensin system (RAS). Primarily recognized for its potent vasodilatory and antihypertensive properties, this compound's interaction with the RAS is complex, characterized by a stimulation of renin release, which in turn influences angiotensin II and aldosterone levels. This guide provides an in-depth technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound's role in RAS modulation. The information presented is intended to support further research and drug development efforts in cardiovascular and renal therapeutics.

Mechanism of Action: D1 Receptor Agonism and RAS Activation

This compound's primary mechanism of action is the selective activation of postsynaptic dopamine D1 receptors, which are abundant in the renal vasculature, including the afferent and efferent arterioles, as well as on juxtaglomerular cells.[1][2][3][4] This agonistic activity initiates a cascade of intracellular events, primarily the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[1] The elevated cAMP promotes smooth muscle relaxation, resulting in vasodilation, particularly within the renal arteries.

The stimulation of D1 receptors on the juxtaglomerular apparatus is a key factor in this compound's influence on the RAS. This stimulation directly leads to an increase in renin secretion. The subsequent rise in plasma renin activity (PRA) initiates the enzymatic cascade of the RAS, leading to the conversion of angiotensinogen to angiotensin I, and subsequently to the potent vasoconstrictor, angiotensin II. This increase in angiotensin II can, to some extent, counteract the vasodilatory effects of this compound.

Quantitative Effects on the Renin-Angiotensin System

Clinical and preclinical studies have consistently demonstrated this compound's impact on key components of the RAS. The following table summarizes the quantitative data from various studies, providing a comparative overview of this compound's effects.

| Parameter | Subject Population | This compound Dose | Change from Baseline | Reference |

| Plasma Renin Activity (PRA) | Hypertensive Patients | 100 mg (oral) | Increased (P < 0.05) | |

| Hypertensive Patients | 100 mg (oral) | Increased | ||

| Hypertensive Patients | Not specified | Significantly increased baseline PRA | ||

| Normal and Hypertensive Subjects | 100 mg (oral) | ~Twofold increase (P < 0.01 in normal subjects) | ||

| Anesthetized Dogs | 0.01-0.3 µg/kg/min (intrarenal) | Increased renin release | ||

| Plasma Aldosterone | Hypertensive Patients | 100 mg (oral) | Increased (P < 0.05) | |

| Normal and Hypertensive Subjects | 100 mg (oral) | ~40% increase (Not statistically significant) | ||

| Hypertensive Patients | Not specified | Slightly rose | ||

| Angiotensin II | Anesthetized Dogs | Not specified | Implied increase due to renin release, opposing this compound's effects | |

| Rats | Not specified | Intrarenally produced angiotensin II opposes the natriuretic action of this compound |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of this compound on the renin-angiotensin system.

Study in Hypertensive and Normotensive Subjects

-

Objective: To investigate the cardiovascular, endocrine, and renal responses to a single oral dose of this compound.

-

Study Design: A comparative study involving eight hypertensive and twelve normal subjects.

-

Protocol:

-

Subjects were administered a single oral dose of 100 mg this compound.

-

Blood pressure and heart rate were monitored.

-

Renal plasma flow and glomerular filtration rate were measured.

-

Blood samples were collected to determine plasma renin activity and plasma aldosterone concentrations.

-

Urine samples were collected to measure norepinephrine excretion.

-

-

Key Measurements: Plasma renin activity was assayed, and plasma aldosterone levels were quantified.

Study in Anesthetized Dogs

-

Objective: To characterize the renal effects of this compound and the role of angiotensin II in these effects.

-

Study Design: An experimental study in anesthetized dogs.

-

Protocol:

-

This compound was infused directly into the renal artery at doses ranging from 0.01 to 10 µg/kg/min.

-

In a subset of experiments, the angiotensin-converting enzyme (ACE) inhibitor captopril (1 mg/kg, IV, + 20 µg/kg/min, intrarenal artery) was co-administered with this compound.

-

Renal blood flow, blood pressure, and urine output were continuously monitored.

-

The effects of the selective dopamine D1-receptor antagonist, SCH 23390 (30 µg/kg, IV), were also assessed.

-

-

Key Insight: The study demonstrated that the natriuretic and vasodepressor effects of this compound were more pronounced in the presence of an ACE inhibitor, suggesting that this compound-induced renin release and subsequent angiotensin II production counteract its primary actions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's Signaling Pathway and its Impact on the Renin-Angiotensin System.

Caption: A Generalized Experimental Workflow for Studying this compound's Effects on the RAS.

Conclusion and Future Directions

This compound's modulation of the renin-angiotensin system is a critical aspect of its pharmacological profile. The drug's ability to increase renal blood flow and promote natriuresis is, in part, counterbalanced by its stimulation of renin release and the subsequent activation of the RAS. This dual effect has important implications for its clinical use, particularly in patients with hypertension and renal impairment.

Future research should focus on elucidating the precise dose-response relationship between this compound and RAS activation. Furthermore, studies investigating the long-term effects of this compound on the RAS and the potential for tachyphylaxis to its renin-stimulating effects are warranted. A deeper understanding of these interactions will be invaluable for optimizing the therapeutic application of this compound and for the development of novel D1 receptor agonists with more favorable RAS modulation profiles. The co-administration of this compound with RAS inhibitors, such as ACE inhibitors or angiotensin II receptor blockers, presents a promising therapeutic strategy that merits further investigation to potentially enhance the beneficial renal and hemodynamic effects of this compound while mitigating the counter-regulatory RAS activation.

References

A Technical Guide to the Foundational Research on Fenoldopam and Renal Blood Flow

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on fenoldopam, a selective dopamine D1-like receptor agonist, and its significant impact on renal hemodynamics. This document outlines the core mechanism of action, summarizes key quantitative data from foundational studies, details common experimental protocols, and provides visual representations of critical pathways and workflows. Although manufacturing of this compound was discontinued in 2023, its unique renal vasodilatory properties continue to make it a subject of scientific interest[1].

Core Mechanism of Action

This compound mesylate is a benzazepine derivative that acts as a potent and selective partial agonist for the dopamine D1-like receptors.[2][3] Unlike dopamine, it has minimal to no significant affinity for D2-like, α-adrenergic, or β-adrenergic receptors.[2][4] Its primary therapeutic effect is arterial vasodilation, which leads to a reduction in systemic blood pressure.

The pronounced effect of this compound on the kidneys stems from the high density of D1 receptors in the renal vasculature, including the afferent and efferent arterioles and the arcuate and interlobular arteries. Activation of these receptors is the cornerstone of its ability to increase renal blood flow.

Intracellular Signaling Pathway

The vasodilatory effect of this compound is mediated through a G-protein coupled receptor signaling cascade within the vascular smooth muscle cells of renal arteries.

-

Receptor Binding: this compound binds to the D1 receptor.

-

G-Protein Activation: This binding activates the associated G-alpha stimulatory (Gs) protein.

-

Adenylyl Cyclase Stimulation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), the key second messenger in this pathway.

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

MLCK Phosphorylation: PKA then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).

-